1-(2-Aminoethyl)-3-methylurea
Overview
Description
1-(2-Aminoethyl)-3-methylurea is an organic compound that features a urea moiety substituted with an aminoethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)-3-methylurea can be synthesized through several methods. One common approach involves the reaction of 2-aminoethylamine with methyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is often subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)-3-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Urea derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced nitrogen content.
Substitution: Compounds with new functional groups replacing the amino group.
Scientific Research Applications
1-(2-Aminoethyl)-3-methylurea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand for receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 1-(2-Aminoethyl)-3-methylurea exerts its effects depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The aminoethyl group allows for interactions with various molecular targets, while the urea moiety can form hydrogen bonds, enhancing its binding affinity.
Comparison with Similar Compounds
1-(2-Aminoethyl)urea: Similar structure but lacks the methyl group, resulting in different reactivity and binding properties.
3-Methylurea: Lacks the aminoethyl group, leading to reduced biological activity and different chemical behavior.
1-(2-Aminoethyl)-3-phenylurea: Contains a phenyl group instead of a methyl group, which significantly alters its chemical and biological properties.
Uniqueness: 1-(2-Aminoethyl)-3-methylurea is unique due to the presence of both the aminoethyl and methyl groups, which confer specific reactivity and binding characteristics
Properties
IUPAC Name |
1-(2-aminoethyl)-3-methylurea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3O/c1-6-4(8)7-3-2-5/h2-3,5H2,1H3,(H2,6,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFPCCTYAJBRAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474449 | |
Record name | Urea, N-(2-aminoethyl)-N'-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75930-29-9 | |
Record name | Urea, N-(2-aminoethyl)-N'-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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